molecular formula C6H11NO3 B14846359 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid

Cat. No.: B14846359
M. Wt: 148.17 g/mol
InChI Key: WZVZUKROCHDMDT-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is a deuterated analog of an amino acid, where the hydrogen atoms in the acetyl group are replaced with deuterium. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful for specific research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can be achieved through the Strecker synthesis, a well-known method for preparing amino acids. The process involves the following steps:

Industrial Production Methods

Industrial production of deuterated compounds typically involves the use of deuterated reagents and solvents. For this compound, deuterated acetic anhydride can be used to introduce the trideuterioacetyl group. The process involves:

    Acetylation: The amino acid is acetylated using deuterated acetic anhydride under controlled conditions.

    Purification: The product is purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trideuterioacetyl group back to the original acetyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the original acetylated amino acid.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.

    Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid involves its interaction with biological molecules. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to altered biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it valuable for specific research applications where isotope effects are of interest.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

148.17 g/mol

IUPAC Name

2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i2D3

InChI Key

WZVZUKROCHDMDT-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC(CC)C(=O)O

Canonical SMILES

CCC(C(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.